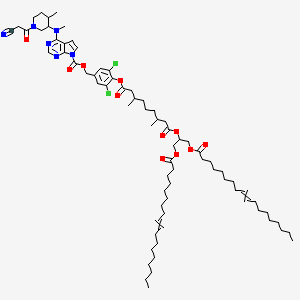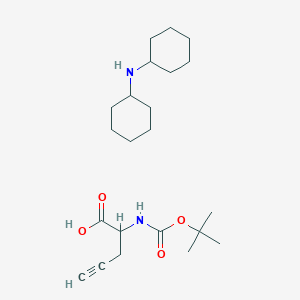![molecular formula C38H33NO4S B13392378 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]triphenyl-D-methionine](/img/structure/B13392378.png)
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]triphenyl-D-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-homocys(trt)-oh: is a derivative of homocysteine, an amino acid that contains a thiol group. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a trityl (trt) protecting group at the thiol group. These modifications make it a valuable intermediate in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-homocys(trt)-oh typically involves the following steps:
Protection of the Thiol Group: The thiol group of homocysteine is protected using a trityl chloride reagent in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Protection of the Amino Group: The amino group is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This reaction is also carried out in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of Fmoc-homocys(trt)-oh follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous purification processes such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-homocys(trt)-oh: undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc and trityl protecting groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine in DMF, while trityl deprotection is carried out using acidic conditions such as trifluoroacetic acid (TFA) in the presence of scavengers.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids or peptides to form peptide bonds.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF
Trityl Deprotection: Trifluoroacetic acid (TFA) with scavengers
Coupling Reactions: Carbodiimides like EDC or DCC, often in the presence of coupling additives like HOBt or HOAt
Major Products Formed
Deprotected Homocysteine: After removal of the protecting groups, free homocysteine is obtained.
Peptide Chains: When used in peptide synthesis, the major products are extended peptide chains with homocysteine residues.
Applications De Recherche Scientifique
Fmoc-homocys(trt)-oh: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins, particularly in SPPS.
Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is employed in the synthesis of therapeutic peptides and in the study of diseases related to homocysteine metabolism.
Industry: The compound is used in the production of peptide-based materials and in the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of Fmoc-homocys(trt)-oh primarily involves its role as an intermediate in peptide synthesis. The Fmoc and trityl protecting groups prevent unwanted side reactions during synthesis, allowing for the selective formation of peptide bonds. The compound’s thiol group can also participate in disulfide bond formation, which is crucial for the stability and function of many proteins.
Comparaison Avec Des Composés Similaires
Fmoc-homocys(trt)-oh: can be compared with other similar compounds such as:
Fmoc-Cys(Trt)-OH: Similar to , but with a cysteine backbone instead of homocysteine. It is used in similar applications but has different reactivity due to the presence of an additional methylene group in homocysteine.
Fmoc-His(Trt)-OH: Contains a histidine backbone with trityl protection. It is used in peptide synthesis but has different chemical properties due to the imidazole side chain of histidine.
Fmoc-Lys(Boc)-OH: Contains a lysine backbone with a Boc protecting group. It is used in peptide synthesis but has different reactivity due to the presence of an amino group in the side chain.
Fmoc-homocys(trt)-oh: is unique due to its specific combination of protecting groups and the presence of a thiol group, making it particularly useful in the synthesis of peptides that require thiol functionality.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBGJLDYRSFHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester](/img/structure/B13392298.png)
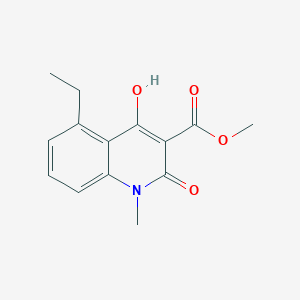
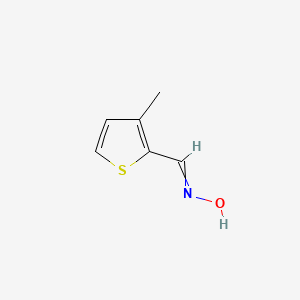
![(1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11(3aH,11aH)-dione](/img/structure/B13392322.png)
![(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B13392330.png)
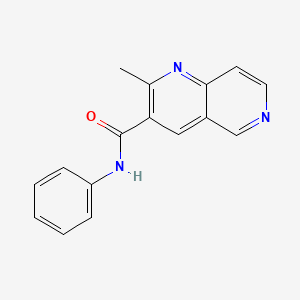
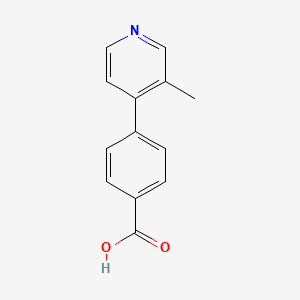

![(2S)-1-[(2S)-2-[(2S,3S)-2-[(2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-3-methylpentanamido]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13392366.png)

